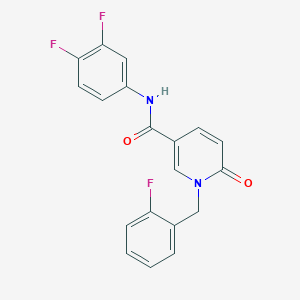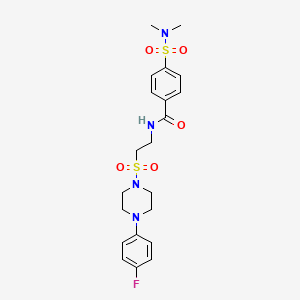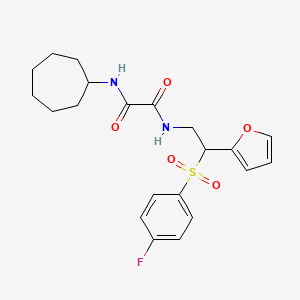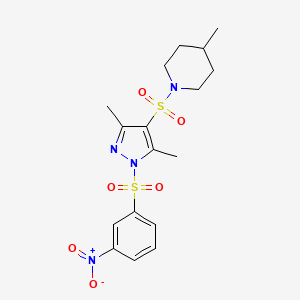
N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridine ring.
Introduction of Fluorine Atoms: Fluorination is achieved using specific reagents and catalysts to introduce fluorine atoms at the desired positions on the phenyl rings.
Coupling Reactions: The final step involves coupling the fluorinated phenyl rings with the dihydropyridine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with receptors on cell surfaces to modulate cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-(3,4-DIFLUOROPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific fluorination pattern and the presence of the dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H13F3N2O2 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H13F3N2O2/c20-15-4-2-1-3-12(15)10-24-11-13(5-8-18(24)25)19(26)23-14-6-7-16(21)17(22)9-14/h1-9,11H,10H2,(H,23,26) |
InChI Key |
MSGGEKWGLXGOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11255491.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B11255501.png)
![3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255502.png)


![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B11255529.png)
![N-(4-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255537.png)
![2-(3-Methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide](/img/structure/B11255541.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11255549.png)

![2-(4-fluorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B11255563.png)

![3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255576.png)
